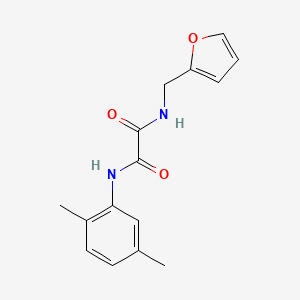![molecular formula C22H19BrO4S B5107118 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)
2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is a chemical compound that has been gaining attention in scientific research due to its potential use in various fields.
Wissenschaftliche Forschungsanwendungen
2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has been studied for its potential use in various fields such as cancer research, drug discovery, and organic synthesis. It has been found to exhibit cytotoxic activity against cancer cells and has shown promising results in inhibiting the growth of certain types of cancer cells. In drug discovery, it has been used as a starting material for the synthesis of new compounds with potential therapeutic applications. It has also been used as a reagent in organic synthesis for the preparation of various biologically active molecules.
Wirkmechanismus
The exact mechanism of action of 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is not fully understood. However, it has been suggested that it may exert its cytotoxic activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate exhibits cytotoxic activity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cells. It has also been found to inhibit the growth of certain types of bacteria such as Staphylococcus aureus and Escherichia coli. However, its effects on normal cells and tissues are not well studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate in lab experiments is its potential use in cancer research and drug discovery. It has shown promising results in inhibiting the growth of cancer cells and has been used as a starting material for the synthesis of new compounds with potential therapeutic applications. However, its limitations include its cytotoxicity, which may limit its use in certain experiments, and the lack of knowledge about its effects on normal cells and tissues.
Zukünftige Richtungen
There are several future directions for research on 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate. One direction is to further investigate its mechanism of action and its effects on normal cells and tissues. Another direction is to synthesize new compounds based on its structure and evaluate their potential therapeutic applications. Additionally, its use in organic synthesis for the preparation of biologically active molecules can also be explored.
Synthesemethoden
The synthesis of 2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate involves the reaction of 4-{[(4-methylphenyl)sulfonyl]methyl}benzoic acid with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid with a melting point of 116-118°C.
Eigenschaften
IUPAC Name |
(2-bromophenyl)methyl 4-[(4-methylphenyl)sulfonylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO4S/c1-16-6-12-20(13-7-16)28(25,26)15-17-8-10-18(11-9-17)22(24)27-14-19-4-2-3-5-21(19)23/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWKRKZQUWBMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)


![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)
![4-(4-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]-2-butanamine](/img/structure/B5107068.png)


![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)
![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)
![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)
![N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5107105.png)
amine](/img/structure/B5107113.png)
![3,6,7-trimethyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5107121.png)